Ziprasidone N-Oxide-d8 Ziprasidone N-Oxide-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209964
InChI:
SMILES:
Molecular Formula: C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight: 436.98

Ziprasidone N-Oxide-d8

CAS No.:

Cat. No.: VC0209964

Molecular Formula: C₂₁H₁₃D₈ClN₄O₂S

Molecular Weight: 436.98

* For research use only. Not for human or veterinary use.

Ziprasidone N-Oxide-d8 -

Specification

Molecular Formula C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight 436.98

Introduction

Chemical Properties and Structure

Ziprasidone N-Oxide-d8 features eight deuterium atoms incorporated into the piperazine ring portion of the molecule, specifically at positions 2,2,3,3,5,5,6,6 of the piperazine structure. The compound maintains the core functional groups of ziprasidone while featuring the N-oxide modification and deuterium labeling that distinguishes it as a specialized research compound.

Basic Chemical Identifiers

The chemical properties of Ziprasidone N-Oxide-d8 are well-documented and provide essential information for researchers seeking to utilize this compound in their studies. The following table presents the key chemical identifiers and structural information:

PropertyValue
Molecular FormulaC21D8H13ClN4O2S
Molecular Weight436.984 g/mol
Accurate Mass436.158
IUPAC Name5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuterio-1-oxo-1λ5,4-diazinan-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one
Chemical ClassificationDeuterated compound, Antipsychotic derivative
Physical StateSolid
Research CategoryStable Isotope Labeled Compound

The molecular structure features the characteristic benzisothiazole and indolone rings connected by a deuterium-labeled piperazine ring, which has been oxidized at one of the nitrogen positions to form the N-oxide .

Structural Identifiers and Notation

For computational and analytical purposes, structural notations provide a standardized way to represent Ziprasidone N-Oxide-d8:

SMILES notation: [2H]C1([2H])N(c2nsc3ccccc23)C([2H])([2H])C([2H])([2H])N(=O)(CCc4cc5CC(=O)Nc5cc4Cl)C1([2H])[2H]

InChI: InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i6D2,7D2,9D2,10D2

These notations clearly indicate the positions of the deuterium atoms (labeled as [2H]), which replace hydrogen atoms at specific locations in the piperazine ring structure of the molecule.

Synthesis and Production Methods

The synthesis of Ziprasidone N-Oxide-d8 builds upon established methods for producing ziprasidone, with additional steps for deuterium incorporation and N-oxidation.

Synthetic Pathway Overview

The synthesis of Ziprasidone N-Oxide-d8 begins with the production of ziprasidone, which uses 2,5-dichlorotoluene as a starting material. This is followed by deuterium incorporation and N-oxidation steps to yield the final compound. The synthesis involves multiple stages of chemical reactions, including condensation, acetal formation, decarboxylation, and cyclization .

Mechanism of Action and Pharmacological Properties

Deuterium Effect on Pharmacological Properties

The incorporation of deuterium atoms into the ziprasidone structure creates a kinetic isotope effect that can influence the compound's metabolic stability. Deuterium bonds are stronger than hydrogen bonds, potentially leading to:

  • Increased metabolic stability

  • Modified pharmacokinetic profile

  • Potential reduction in formation of reactive metabolites

  • Altered excretion patterns

These properties make Ziprasidone N-Oxide-d8 particularly valuable in research settings where distinguishing the compound from endogenous or non-labeled compounds is essential for accurate analysis.

Applications in Research

Pharmacokinetic Studies

Ziprasidone N-Oxide-d8 serves as an invaluable tool in pharmacokinetic studies due to its isotopic labeling. The deuterium atoms act as stable markers that allow researchers to:

  • Track the absorption, distribution, metabolism, and excretion (ADME) processes of ziprasidone in biological systems

  • Differentiate between the administered compound and endogenous substances

  • Identify metabolic pathways with greater precision

  • Quantify metabolites using mass spectrometry techniques

  • Determine clearance rates and half-life parameters accurately

These applications are particularly important in drug development and optimization processes, where understanding the pharmacokinetic properties of a compound is essential for determining appropriate dosing regimens and identifying potential drug-drug interactions.

Analytical Methods and Techniques

The use of Ziprasidone N-Oxide-d8 in analytical chemistry leverages mass spectrometry and other techniques that can distinguish between isotopically labeled and non-labeled compounds. Common analytical approaches include:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) for quantification in biological matrices

  • Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • High-performance liquid chromatography (HPLC) for separation and purification

In these applications, the deuterium labeling provides a mass shift that allows for clear differentiation between the analyte and internal standard, enabling more accurate quantification and reducing matrix effects in complex biological samples.

AspectDetails
Product FormatNeat compound
Shipping ConditionsRoom temperature
Research UseFor research use only, not for human or veterinary use
Regulatory StatusMay require documentation to meet relevant regulations
Storage RecommendationsStore according to manufacturer guidelines, typically at -20°C
StabilitySubject to manufacturer-specified shelf life

Researchers should be aware that this compound is typically produced on demand ("made to order") and may have restrictions on its purchase and use, requiring appropriate documentation and certifications .

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